
5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol.
Reaction Steps: The key steps include the formation of an intermediate hydrazone, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may affect various biochemical pathways, such as DNA synthesis or protein function.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment.
Hydrazinylidene Pyrimidines: Compounds with similar structures and potential biological activities.
Uniqueness
5-Fluoro-1-(1-hydrazinylideneethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and hydrazinylidene groups, which can enhance its chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
114194-90-0 |
|---|---|
Fórmula molecular |
C6H7FN4O2 |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
1-ethanehydrazonoyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN4O2/c1-3(10-8)11-2-4(7)5(12)9-6(11)13/h2H,8H2,1H3,(H,9,12,13) |
Clave InChI |
ZTOJSMBBAKKAJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)N1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


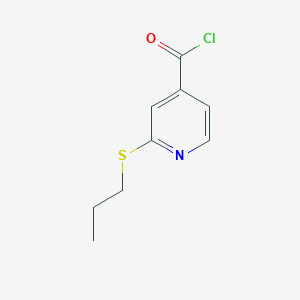
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
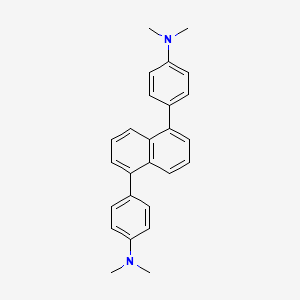
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
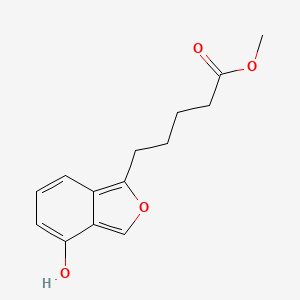
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
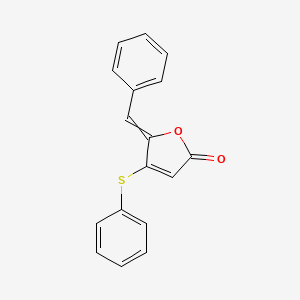
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
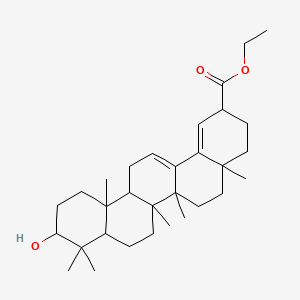
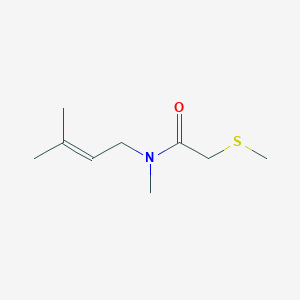
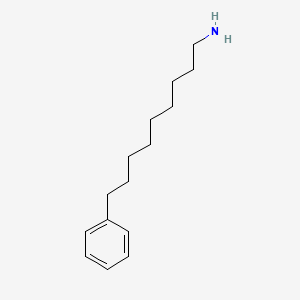
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
